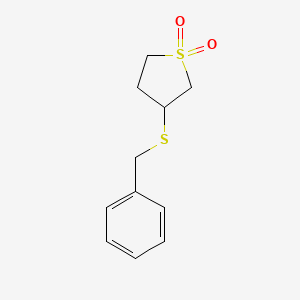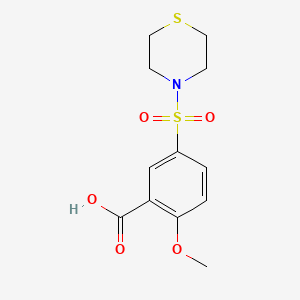![molecular formula C14H19ClN2OS B4926693 2-[(4-chlorophenyl)thio]-N'-(1-ethylpropylidene)propanohydrazide](/img/structure/B4926693.png)
2-[(4-chlorophenyl)thio]-N'-(1-ethylpropylidene)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chlorophenyl)thio]-N'-(1-ethylpropylidene)propanohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CPTH or CPTH2 and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
CPTH inhibits HDAC activity by binding to the active site of the enzyme, which prevents the removal of acetyl groups from histones. This leads to an increase in histone acetylation, which results in changes in gene expression and cell differentiation.
Biochemical and Physiological Effects:
CPTH has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential chemotherapy agent. It has also been studied for its anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CPTH in lab experiments is its specificity towards HDACs, which reduces the risk of off-target effects. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, the cost of CPTH can be a limitation for some researchers.
Future Directions
There are several future directions for the study of CPTH, including its potential use in combination with other anti-cancer agents, its effects on epigenetic modifications, and its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and administration of CPTH for therapeutic use.
In conclusion, 2-[(4-chlorophenyl)thio]-N'-(1-ethylpropylidene)propanohydrazide is a promising compound with potential applications in various scientific fields. Its mechanism of action, biochemical and physiological effects, and future directions make it an important area of study for researchers.
Synthesis Methods
The synthesis of CPTH involves the reaction of 4-chlorobenzenethiol with 1-ethylpropylidenehydrazinecarboxamide in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
CPTH has been widely studied for its potential applications in various scientific fields such as cancer research, neurodegenerative diseases, and inflammation. Studies have shown that CPTH has the ability to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the repression of oncogenes, making CPTH a potential anti-cancer agent.
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(pentan-3-ylideneamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2OS/c1-4-12(5-2)16-17-14(18)10(3)19-13-8-6-11(15)7-9-13/h6-10H,4-5H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYFWHLLUALMDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C(C)SC1=CC=C(C=C1)Cl)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N'-(pentan-3-ylidene)propanehydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-amino-7-chloro-2-methyl-9H-naphtho[3,2,1-kl]acridin-9-one](/img/structure/B4926619.png)
![N-(4-{[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]amino}phenyl)acetamide](/img/structure/B4926627.png)
![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide](/img/structure/B4926643.png)
![N-(3,4-difluorophenyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B4926645.png)
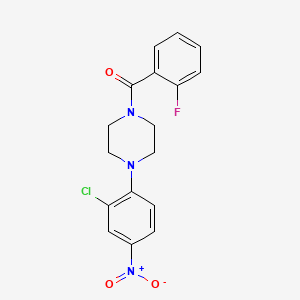
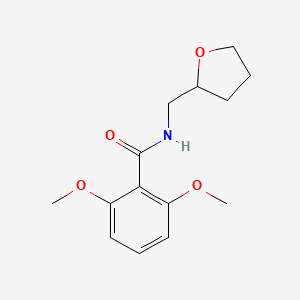
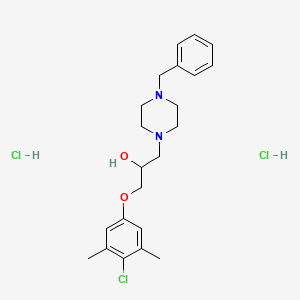
![(3R*,4R*)-1-[3-(benzyloxy)benzyl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B4926667.png)

![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4926699.png)
![5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4926706.png)
